1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea
Description
Historical Context and Evolution of Thiourea (B124793) Derivatives in Drug Discovery
Thiourea and its derivatives have a rich history in medicinal chemistry, evolving from simple organic compounds to integral components of complex therapeutic agents. researchgate.netsemanticscholar.org Their journey in drug discovery is marked by key findings that have established them as a "privileged structure." nih.gov
The story of thiourea in medicine began with early observations of its biological effects. A significant milestone was the discovery of the antithyroid properties of thiourea and its derivatives, such as thiouracil, which interferes with the biosynthesis of thyroid hormones. nih.gov This finding paved the way for the development of drugs to treat hyperthyroidism. Another early example highlighting the therapeutic potential of this class was an analogue of trypan red, a dye with anti-trypanosomal activity that laid foundational principles for modern chemotherapy. nih.gov Over the years, research has revealed that thiourea derivatives possess a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.comresearchgate.netmdpi.com For instance, compounds like thioacetazone and thiocarlide were developed for the treatment of Mycobacterium tuberculosis infections. nih.gov These initial discoveries underscored the versatility of the thiourea scaffold and spurred further investigation into its potential.
Heterocyclic compounds, particularly those containing sulfur and nitrogen, are fundamental building blocks in drug discovery. openmedicinalchemistryjournal.com These atoms introduce unique physicochemical properties to the molecular structure, influencing factors like polarity, hydrogen bonding capacity, and metabolic stability. openmedicinalchemistryjournal.com The sulfur atom in thiourea, for example, is crucial for its biological activity and allows it to coordinate with metal ions, which can enhance its antibacterial and antifungal properties. semanticscholar.org
Nitrogen-sulfur heterocycles are of particular interest due to their exceptional bioactive behavior and unique structural features that enable a wide range of pharmacological activities. openmedicinalchemistryjournal.comresearchgate.net They are integral to the structure of numerous natural and synthetic compounds with therapeutic value. The ability of the thiourea moiety to form stable interactions with biological targets, such as enzymes and receptors, is a key reason for its prevalence in medicinal chemistry. nih.govbiointerfaceresearch.com This capacity for interaction, combined with the structural diversity achievable through substitution, has cemented the role of sulfur and nitrogen-containing scaffolds as cornerstones of modern drug design. mdpi.comresearchgate.net
Significance of the 1,3,4-Thiadiazole (B1197879) Ring System as a Privileged Pharmacophore
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is recognized as a privileged pharmacophore in medicinal chemistry. nih.govbenthamdirect.comeurekaselect.comresearcher.life This designation stems from its frequent appearance in biologically active compounds and its ability to interact with a wide range of biological targets. nih.govbenthamdirect.comresearchgate.net The structural and electronic properties of the 1,3,4-thiadiazole ring make it a versatile scaffold for the design of new therapeutic agents. researchgate.netresearchgate.net
Several structural features of the 1,3,4-thiadiazole ring contribute to its biological activity. nih.gov Its aromatic nature provides significant stability in vivo with minimal toxicity. mdpi.com The mesoionic character of the ring enhances its ability to cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govmdpi.commdpi.com The presence of the sulfur atom and two nitrogen atoms allows for various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to target proteins. researchgate.net Furthermore, the 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a core structure in nucleic acids, which allows derivatives to potentially interfere with processes like DNA replication. nih.govmdpi.com The sulfur atom can also engage in σ-hole interactions, contributing to binding with biological targets. nih.gov The synthetic accessibility of 2,5-disubstituted 1,3,4-thiadiazoles through the cyclization of linear organic derivatives further enhances their appeal in drug discovery. nih.govresearchgate.net
The 1,3,4-thiadiazole scaffold is associated with an extensive range of pharmacological activities. researchgate.netresearchgate.netnih.govjapsonline.com Its derivatives have been reported to exhibit potent effects across various therapeutic areas. nih.govbenthamdirect.comresearcher.lifersc.org The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacological profile by modifying the substituents at different positions of the ring. researchgate.netresearchgate.net
Table 1: Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
| Pharmacological Activity | Description | References |
|---|---|---|
| Anticancer | Derivatives have shown efficacy against various human cancer cell lines, including leukemia. mdpi.comnih.govjapsonline.com | researchgate.netmdpi.comnih.govresearchgate.netjapsonline.com |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi has been observed. researchgate.netjapsonline.com | researchgate.netresearchgate.netjapsonline.comnih.govnih.gov |
| Anti-inflammatory | Compounds have demonstrated anti-inflammatory and analgesic properties. researchgate.netjapsonline.comrsc.org | researchgate.netresearchgate.netnih.govresearchgate.netjapsonline.comrsc.org |
| Antitubercular | Activity against Mycobacterium tuberculosis has been reported. researchgate.netjapsonline.com | researchgate.netresearchgate.netjapsonline.commdpi.com |
| Antiviral | Some derivatives have shown potential as antiviral agents. nih.govresearchgate.net | nih.govresearchgate.netrsc.org |
| Anticonvulsant | Effects on the central nervous system, including anticonvulsant activity, have been noted. researchgate.netnih.gov | researchgate.netresearchgate.netnih.govresearchgate.netrsc.org |
| Diuretic | Certain derivatives, like Acetazolamide, are used as diuretics. nih.govresearchgate.netjapsonline.com | researchgate.netnih.govresearchgate.netjapsonline.comrsc.org |
| Antidepressant | Anxiolytic and antidepressant effects have been observed in some compounds. researchgate.netnih.gov | researchgate.netnih.govresearchgate.netjapsonline.com |
Rationale for Investigating 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea
The rationale for designing and synthesizing this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activities. nih.govnih.gov In this case, the well-established anticancer and antimicrobial properties of both the thiourea and the 1,3,4-thiadiazole scaffolds provide a strong foundation for investigating their combined potential. nih.govresearchgate.net
The 1,3,4-thiadiazole ring, when incorporated with other heterocyclic systems like thiourea, has shown improved anticancer properties. nih.gov Research into related structures, such as 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives, has demonstrated significant cytotoxicity against various human cancer cell lines. researchgate.net Similarly, the synthesis of 5-substituted-1,3,4-thiadiazoles linked with phenyl thiourea has yielded compounds with potent antileukemic activity. nih.gov
Hybridization of Thiourea and Thiadiazole Moieties for Enhanced Bioactivity
The strategic combination of the thiourea and 1,3,4-thiadiazole scaffolds into a single molecular entity, as seen in This compound , is a compelling approach to generating novel compounds with potentially amplified or unique biological activities. The resulting hybrid molecule leverages the pharmacophoric features of both moieties. The thiourea bridge acts as a flexible linker and a potent hydrogen bonding unit, while the thiadiazole ring serves as a key hydrophobic and aromatic component that can engage in various receptor interactions. nih.gov
Research into derivatives of this hybrid structure has revealed a broad spectrum of biological activities. For instance, various substituted 1-phenyl-3-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea analogs have been synthesized and evaluated for their therapeutic potential. These studies have consistently demonstrated that modifications to the phenyl ring and the 5-position of the thiadiazole ring can significantly influence the compound's bioactivity.
Anticancer Activity: Derivatives of this scaffold have shown significant promise as anticancer agents. For example, a series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed as analogs of the anticancer drug Sorafenib. Several of these compounds exhibited potent cytotoxic effects against various human cancer cell lines, including HeLa, with IC₅₀ values significantly lower than the reference drug. elsevierpure.comresearchgate.net Another study on 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives reported significant antidiabetic activity and notable antibacterial and anti-inflammatory properties. frontiersin.org
| Derivative | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |
|---|---|---|---|
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea | HeLa | 0.37 | elsevierpure.com |
| 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea | HeLa | 0.73 | elsevierpure.com |
| 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | K562 (Chronic Myeloid Leukemia) | 0.038 | researchgate.net |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | mdpi.com |
Antimicrobial and Antifungal Activity: The thiourea-thiadiazole hybrid has also been a fruitful scaffold for the development of antimicrobial agents. Studies on sulfonyl thiourea derivatives containing a 1,3,4-thiadiazole ring have shown remarkable antibacterial and antifungal activity. nih.gov Certain derivatives exhibited potent inhibition against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. nih.gov Other research has highlighted the antituberculosis potential of N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives. japsonline.com
| Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Sulfonyl thioureas with 1,3,4-thiadiazole | S. aureus | 0.78–3.125 μg/mL | nih.gov |
| N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas | Mycobacterium tuberculosis H37Rv | Screened at 6.25 µg/ml | japsonline.com |
| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Ralstonia solanacearum | EC₅₀ = 2.23 μg/mL | mdpi.com |
| Phenylthiazole derivatives with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum | EC₅₀ = 0.51 μg/mL | mdpi.com |
Current Research Landscape and Gaps in Understanding
The current body of research is heavily focused on the synthesis and biological evaluation of various substituted analogs of This compound . This extensive work on derivatives has firmly established the potential of this hybrid scaffold in medicinal chemistry. The structure-activity relationship (SAR) studies have shown that the nature and position of substituents on both the phenyl and thiadiazole rings are critical determinants of biological activity. nih.gov
However, a significant and conspicuous gap in the literature is the lack of detailed biological data for the parent compound, This compound , itself. While it is often used as a starting material or a reference point, its own intrinsic bioactivity profile is rarely reported in detail. This omission makes it difficult to:
Establish a baseline: Without data on the parent compound, it is challenging to accurately quantify the contribution of various substituents to the observed enhancement in bioactivity.
Fully understand SAR: A complete structure-activity relationship analysis is hampered by the absence of a true starting point. The effects of adding functional groups cannot be fully appreciated without knowing the activity of the unsubstituted molecule.
Explore its full potential: The parent compound itself may possess unique or useful biological properties that are being overlooked in the rush to create more complex derivatives.
Research Objectives and Scope of Academic Inquiry
Based on the identified gaps in the current understanding, the following research objectives are proposed to advance the scientific inquiry into This compound :
Synthesis and Characterization: To develop and optimize a robust synthetic route for the preparation of pure This compound . This would be followed by its complete chemical characterization using modern analytical techniques.
Comprehensive Biological Screening: To conduct a broad and systematic in vitro screening of the parent compound against a diverse panel of biological targets. This should include, but not be limited to:
A wide range of cancer cell lines to determine its baseline cytotoxic profile.
A panel of pathogenic bacteria and fungi to establish its antimicrobial spectrum.
Key enzymes that are known to be modulated by thiourea or thiadiazole derivatives.
Establishment of a SAR Baseline: To use the biological activity data of the parent compound as a definitive baseline for future structure-activity relationship studies. This will allow for a more quantitative and rational design of next-generation derivatives.
Exploration of Novel Therapeutic Areas: To investigate the potential of This compound in therapeutic areas beyond the well-explored domains of cancer and microbial infections, such as its potential as an anti-inflammatory, anticonvulsant, or antiviral agent. japsonline.comfrontiersin.org
The scope of this academic inquiry should be strictly focused on the chemical and biological properties of This compound to fill the existing knowledge void. By systematically evaluating the parent compound, the scientific community can build a more solid foundation for the rational design and development of more effective and targeted drugs based on this promising hybrid scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8(12-9-13-10-6-15-9)11-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHGRXUQXQHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Synthesis
Classical Synthetic Approaches to Thiourea (B124793) Formation
Traditional methods for forming the thiourea linkage remain fundamental in organic synthesis, valued for their reliability and simplicity.
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. For the title compound, this involves the addition of the amino group of 2-amino-1,3,4-thiadiazole (B1665364) to phenyl isothiocyanate. uzhnu.edu.ua This reaction is typically conducted in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or ethanol (B145695). uzhnu.edu.uanih.gov The nucleophilic nitrogen atom of the aminothiadiazole attacks the electrophilic carbon atom of the isothiocyanate, leading to the formation of the thiourea derivative. The reaction generally proceeds smoothly at room or elevated temperatures, often providing high yields of the desired product. uzhnu.edu.ua Thiosemicarbazides, which are precursors for some thiadiazole syntheses, can also be formed by reacting hydrazine (B178648) hydrate (B1144303) with an appropriate isothiocyanate. jocpr.com
Table 1: Overview of Classical Synthesis Precursors This table is interactive. You can sort and filter the data.
| Precursor Name | Role in Synthesis | Typical Synthesis Method |
|---|---|---|
| Phenyl Isothiocyanate | Electrophile | Commercially available or prepared from aniline. |
| 2-Amino-1,3,4-thiadiazole | Nucleophile | Cyclization of thiosemicarbazide (B42300) with an acid. mdpi.com |
| Thiosemicarbazide | Starting Material | Used to synthesize the 2-amino-1,3,4-thiadiazole ring. jocpr.com |
Advanced and Green Synthetic Strategies
In response to the growing need for environmentally benign and efficient chemical processes, advanced synthetic methods have been developed and applied to the synthesis of thiourea derivatives.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique significantly reduces reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods. researchgate.netnih.gov In the context of synthesizing thiadiazole derivatives, microwave irradiation has been successfully used for various reaction steps, including the formation of the thiadiazole ring itself and the subsequent derivatization. mdpi.com The synthesis of thiadiazolyl-thioureas under microwave conditions offers advantages of operational simplicity, speed, and efficiency, aligning with the principles of green chemistry. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Thiazole (B1198619) Synthesis | 12 h | A few minutes | 45-65% to 70-92% | researchgate.net |
| Heterocyclic Synthesis | Several hours | 2-3 min | Improved yields |
Phase Transfer Catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). tandfonline.com This methodology has been successfully applied to the synthesis of acylthiourea derivatives under mild conditions. tandfonline.comtandfonline.com Catalysts such as polyethylene (B3416737) glycol (PEG), particularly PEG-400 or PEG-600, have been used to promote the one-pot synthesis of thiourea derivatives. tandfonline.comtandfonline.comingentaconnect.comresearchgate.net The use of PTC is advantageous as it often involves inexpensive, stable, and non-toxic catalysts, facile procedures, and can lead to good or excellent yields. tandfonline.comtandfonline.com
The 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea molecule is not merely a final product but also a versatile intermediate for constructing more complex, fused heterocyclic systems. The thiourea moiety contains multiple nucleophilic centers (two nitrogen atoms and one sulfur atom) that can participate in cyclization reactions. By reacting with appropriate bifunctional electrophiles, the thiourea derivative can undergo chemo- and regioselective cyclization. For example, thioureas can be cyclized to form thiazole or other fused systems. nih.govresearchgate.net The reaction of thiourea derivatives with bromoacyl bromides can lead to the formation of isomeric iminothiazolidinones, with the reaction site being controlled by factors such as temperature and solvent. researchgate.net Furthermore, intramolecular cyclization of related thiosemicarbazides (precursors to thioureas) in acidic or alkaline media can yield 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) rings, respectively. nih.gov These cyclization reactions are crucial for developing new molecular scaffolds based on the thiadiazolyl thiourea framework. researchgate.netnih.gov
Synthesis of Analogues and Derivatives of this compound
The generation of analogues and derivatives of this compound is primarily achieved through three main strategies: modification of the phenyl ring, derivatization at the thiadiazole moiety, and molecular hybridization. These approaches allow for a thorough exploration of the chemical space around the core structure.
Modifications on the phenyl ring of the this compound scaffold are a common strategy to modulate the electronic and steric properties of the molecule. This is typically achieved by starting with substituted anilines or phenyl isothiocyanates in the initial synthesis.
A general route involves the reaction of a substituted phenyl isothiocyanate with 2-amino-1,3,4-thiadiazole. For instance, derivatives with substituents on the phenyl ring can be prepared from the corresponding substituted benzoic acids, which are converted to the respective 5-aryl-1,3,4-thiadiazol-2-amines. These intermediates are then reacted with phenyl isothiocyanate.
One specific example is the synthesis of 1-(4-chlorophenyl)-3-[5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-thiourea. researchgate.net In this case, the starting material, 5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine, is reacted with 4-chlorophenyl isothiocyanate to yield the desired disubstituted thiourea. researchgate.net Similarly, urea (B33335) derivatives can be synthesized by reacting the aminothiadiazole with isocyanates. For example, 1-[5-(4-Chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-3-naphthalen-2-yl-urea was synthesized from the reaction of 5-(4-chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine with naphthalen-2-yl isocyanate. researchgate.net
Another example involves the introduction of a trifluoromethyl group, a common substituent in medicinal chemistry. The synthesis of 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea highlights a modification on the phenyl ring, which was achieved using 4-(trifluoromethyl)phenyl isocyanate. nih.gov
The following table summarizes some examples of modifications on the phenyl ring:
| Starting Material 1 | Starting Material 2 | Resulting Derivative | Reference |
| 5-(4-Chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine | 4-Chlorophenyl isothiocyanate | 1-(4-Chloro-phenyl)-3-[5-(4-chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-thiourea | researchgate.net |
| 5-(4-Chlorophenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-ylamine | Naphthalen-2-yl isocyanate | 1-[5-(4-Chloro-phenyl)- mdpi.comnih.govresearchgate.netthiadiazol-2-yl]-3-naphthalen-2-yl-urea | researchgate.net |
| 2-Amino-5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazole | 4-(Trifluoromethyl)phenyl isocyanate | 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | nih.gov |
The 1,3,4-thiadiazole ring itself offers multiple sites for derivatization, most commonly at the C5 position. The synthesis often starts with a substituted thiosemicarbazide which is then cyclized.
For example, 5-aryl-N-phenyl-1,3,4-thiadiazole-2-amino derivatives are synthesized through the oxidative cyclization of substituted phenyl thiosemicarbazones using ferric chloride as a catalyst. ijpcbs.com The starting thiosemicarbazones are prepared by reacting aldehyde phenyl thiosemicarbazones with various aldehydes. ijpcbs.com This approach allows for the introduction of a wide range of substituents at the C5 position of the thiadiazole ring.
Another strategy involves the derivatization of a pre-formed thiadiazole ring. For instance, starting with 5-amino-1,3,4-thiadiazole-2-thiol, the thiol group at the C5 position can be alkylated or otherwise modified. nih.gov In one study, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) acetamide (B32628) derivatives were synthesized. mdpi.com
A notable example of derivatization at the C5 position is the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives. nih.gov This was achieved by reacting 2-amino-5-mercapto-1,3,4-thiadiazole with 4,6-dichloropyrimidine, followed by reaction with phenyl isocyanate and subsequent nucleophilic substitution with various amines on the pyrimidine (B1678525) ring. nih.gov
The following table provides examples of derivatization at the thiadiazole moiety:
| Starting Thiadiazole | Reagent | Modification | Resulting Derivative Class | Reference |
| Substituted Phenyl Thiosemicarbazone | Ferric Chloride | Oxidative cyclization | 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amino derivatives | ijpcbs.com |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Benzyl (B1604629) bromide | S-alkylation | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | mdpi.com |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | 4,6-Dichloropyrimidine | Thioether linkage | 5-(Pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl derivatives | nih.gov |
Molecular hybridization involves combining the this compound scaffold with other heterocyclic systems to create novel hybrid molecules with potentially enhanced properties. This approach aims to integrate the structural features of different pharmacophores into a single molecule.
One such strategy is the synthesis of 1,3,4-thiadiazole sulfonyl thioureas. In this case, substituted 2-amino-1,3,4-thiadiazoles are reacted with p-toluenesulfonyl isocyanate to yield the corresponding sulfonyl thiourea derivatives. nih.gov This introduces a sulfonylurea moiety, a well-known pharmacophore, linked to the thiadiazole ring.
Another example of molecular hybridization is the synthesis of 1,3,4-thiadiazole derivatives containing a 1,2,3-triazole moiety. In one study, 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was used as a starting material to eventually produce complex molecules incorporating both the thiadiazole and triazole rings. nih.govmdpi.com
The hybridization can also occur through the thiourea bridge. For example, 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea was used as a precursor to synthesize a series of 1,3,4-thiadiazole derivatives, effectively linking a substituted pyridine (B92270) ring to the thiadiazole system via the thiourea linker. nih.gov
The table below illustrates examples of molecular hybridization:
| Scaffold 1 | Scaffold 2 | Linkage | Resulting Hybrid Structure | Reference |
| 2-Amino-1,3,4-thiadiazole | p-Toluenesulfonyl isocyanate | Thiourea | 1,3,4-Thiadiazole sulfonyl thiourea | nih.gov |
| 1-Phenylthiourea | Pyridine | Thiourea | 1-(Pyridin-yl)-3-phenylthiourea derivatives which are then cyclized to thiadiazoles | nih.gov |
| 1,3,4-Thiadiazole | 1,2,3-Triazole | Various synthetic steps | Hybrid molecules containing both thiadiazole and triazole rings | nih.govmdpi.com |
Purification and Yield Optimization Strategies
The successful synthesis of this compound and its derivatives is critically dependent on effective purification and yield optimization strategies. While specific studies focusing solely on the optimization of these aspects are not abundant, the existing literature provides insights into common practices.
Purification of the final products and intermediates is most commonly achieved through recrystallization from suitable solvents. Ethanol is frequently mentioned as the solvent of choice for recrystallization of the final thiourea and thiadiazole derivatives. nih.govresearchgate.net The choice of solvent is crucial and is determined by the solubility profile of the compound. In some cases, a mixture of solvents or alternative solvents like dimethylformamide (DMF) are used. nih.gov The purity of the synthesized compounds is typically verified by thin-layer chromatography (TLC) and characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. nih.govmdpi.com
Yields for the synthesis of this compound derivatives can vary significantly depending on the specific reaction conditions and the nature of the substituents. For the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, a key intermediate, yields are reported to be in the range of 60-91%. mdpi.com The synthesis of the final thiourea derivatives from the corresponding aminothiadiazole and isothiocyanate often proceeds with good to excellent yields. For example, the synthesis of 1,3,4-thiadiazole sulfonyl thioureas has been reported with high yields. nih.gov
Optimization of reaction conditions is key to maximizing yields. This includes controlling the reaction temperature, reaction time, and the choice of catalyst and solvent. For instance, the cyclization of thiosemicarbazones to form the thiadiazole ring is often carried out under reflux conditions for several hours. nih.gov The use of microwave irradiation has also been reported as a method to potentially improve reaction times and yields in the synthesis of related thiosemicarbazone precursors. ijpcbs.com Phase transfer catalysts, such as PEG-600, have been employed in the synthesis of some thiourea derivatives containing a 1,3,4-thiadiazole moiety to improve reaction efficiency. researchgate.net
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Structural Elucidation (Beyond Basic Identification)
Spectroscopic techniques are pivotal in confirming the synthesis of 1,3,4-thiadiazole (B1197879) derivatives and in providing a detailed picture of their electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the chemical environments of the constituent atoms. For analogs such as 5-phenyl-1,3,4-thiadiazol-2-amine, the aromatic protons of the phenyl ring typically appear as multiplets in the range of δ 7.41–7.75 ppm. mdpi.com The amine protons (NH₂) often present as a broad, deuterable singlet around δ 7.35-7.78 ppm. mdpi.com
In more complex derivatives, such as those with additional substitutions, the aromatic protons can span a wider range, for instance, between δ 7.01 and 8.27 ppm. jocpr.comdergipark.org.tr The protons of the thiourea (B124793) moiety (-NH-C(S)-NH-) are expected to appear as distinct, exchangeable singlets, with chemical shifts influenced by their specific electronic environment and potential for hydrogen bonding.
In the ¹³C NMR spectra of related 1,3,4-thiadiazole structures, the carbon atoms of the thiadiazole ring are characteristically observed at distinct downfield shifts. For example, in 5-phenyl-1,3,4-thiadiazol-2-amine, the C-2 and C-5 carbons of the thiadiazole ring resonate at approximately δ 168.51 ppm and δ 156.46 ppm, respectively. mdpi.com The phenyl carbons typically appear in the δ 126-131 ppm range. mdpi.com For other derivatives, these phenyl carbon signals can be found between δ 117.54 and δ 146.67 ppm. dergipark.org.tr The thiocarbonyl carbon (C=S) of the thiourea linkage is a key marker and would be expected to resonate at a significant downfield position, often in the range of δ 178-181 ppm, as seen in related azo dyes containing a thiadiazole ring. mdpi.com
| Compound Analog | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 5-Phenyl-1,3,4-thiadiazol-2-amine | 7.75 (d, 2H, Ar-H), 7.41-7.47 (m, 5H, Ar-H, NH₂) | 168.51 (C-2 thia), 156.46 (C-5 thia), 131.04 (Ar-C), 129.62 (Ar-C), 129.17 (Ar-C), 126.35 (Ar-C) | mdpi.com |
| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 7.61 (d, 2H, Ar-H), 7.35 (s, 2H, NH₂), 7.26 (d, 2H, Ar-H), 2.33 (s, 3H, CH₃) | 168.15 (C-2 thia), 156.45 (C-5 thia), 139.25 (Ar-C), 129.61 (Ar-C), 128.30 (Ar-C), 126.22 (Ar-C), 20.85 (CH₃) | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations
FT-IR spectroscopy provides valuable information on the functional groups present in the molecule by identifying their characteristic vibrational frequencies. In thiourea derivatives of 1,3,4-thiadiazole, several key absorption bands are expected.
The N-H stretching vibrations of the thiourea and any amine groups typically appear as one or more bands in the region of 3100-3450 cm⁻¹. mdpi.com Aromatic C-H stretching is generally observed around 3000-3100 cm⁻¹. jocpr.com The C=N stretching vibration of the thiadiazole ring is a characteristic feature, often found in the 1604-1647 cm⁻¹ range. jocpr.commdpi.com The thiocarbonyl (C=S) stretching vibration, a hallmark of the thiourea group, is expected to appear in the 1257-1280 cm⁻¹ region. jocpr.commdpi.com The C-S bond within the thiadiazole ring also gives rise to a characteristic absorption.
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch (thiourea, amine) | 3100 - 3450 | mdpi.com |
| Ar-H stretch | 3000 - 3100 | jocpr.com |
| C=N stretch (thiadiazole) | 1604 - 1647 | jocpr.commdpi.com |
| C=S stretch (thiourea) | 1257 - 1280 | jocpr.commdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would confirm its molecular formula.
The fragmentation patterns of related thiourea and 1,3,4-thiadiazole derivatives often involve characteristic cleavages. The thiourea linkage is a common site of fragmentation. For instance, studies on phthalimidoacyl thiourea derivatives show fragmentation pathways involving the loss of an HN=C=S molecule. nih.gov The fragmentation of the thiadiazole ring itself can also occur. The detection of fragment ions corresponding to the phenyl isothiocyanate and the 2-amino-1,3,4-thiadiazole (B1665364) moieties would provide strong evidence for the structure of the title compound.
X-ray Crystallography for Solid-State Structure
Intermolecular Hydrogen Bonding and Supramolecular Assemblies
In the solid state, thiourea derivatives are known to form extensive networks of intermolecular hydrogen bonds, which dictate their packing and supramolecular assembly. For the analog 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, intermolecular hydrogen bonds of the types C—H⋯N and N—H⋯S are observed, linking adjacent molecules. nih.gov These interactions often result in the formation of layered structures. It is highly probable that this compound would exhibit similar N—H⋯S and N—H⋯N hydrogen bonds, involving the thiourea protons and the nitrogen atoms of the thiadiazole ring, leading to the formation of dimers or extended chains.
Conformational Preferences in Crystalline State
The conformation of the thiourea moiety is a key structural feature. In the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea fragment is nearly coplanar with the benzothiazolyl moiety. nih.gov The molecule adopts a conformation where the 4-bromobenzoyl group is trans and the 2-benzothiazolyl ring is cis with respect to the thiono S atom across the C-N bonds of the thiourea group. nih.gov An intramolecular N—H⋯O hydrogen bond is also observed, which helps to stabilize this conformation. nih.gov For this compound, a similar planar arrangement of the thiourea group with respect to the thiadiazole ring is expected, likely stabilized by intramolecular hydrogen bonding between a thiourea proton and a nitrogen atom of the thiadiazole ring, forming a pseudo-six-membered ring. The phenyl group's orientation relative to the thiourea backbone would be determined by steric and electronic factors.
Tautomeric Equilibria and Isomerism Studies
The structure of this compound incorporates a thiourea moiety, which is known to exhibit tautomerism. This phenomenon involves the migration of a proton, leading to structural isomers that can coexist in equilibrium.
Thione-Enethiol Tautomerism in Thiourea Scaffolds
The thiourea core, represented chemically as (R¹R²N)(R³R⁴N)C=S, can exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form. mdpi.com The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H). mdpi.com This equilibrium is a specific example of thione-enethiol tautomerism.
For thiourea and its derivatives, the thione form is generally the more stable and predominant tautomer. mdpi.comias.ac.in However, the position of the equilibrium can be influenced by several factors, including the nature of the substituents on the nitrogen atoms, the solvent, and temperature. winona.eduresearchgate.net In aqueous solutions, the thione form is more prevalent. mdpi.com Studies on thiourea in various aqueous alcohol solutions have shown that the proportion of the thiol form increases in the order of water < methanol (B129727) < ethanol (B145695) < propanol (B110389) < isopropyl alcohol. researchgate.net The addition of acid to these solutions tends to favor the thione form. researchgate.net The ability of the thiourea group to act as both a hydrogen bond donor and acceptor plays a crucial role in its catalytic activities and interactions, which is directly linked to this tautomeric capability. researchgate.net While the thione tautomer is critical for the biological activity of some related compounds, the thiol tautomer is necessary for others, such as in the facile oxidation to disulfides. ias.ac.in
Spectroscopic and Computational Approaches to Tautomerism
The study of tautomeric equilibria in thiourea derivatives heavily relies on a combination of spectroscopic techniques and computational modeling. These methods provide both qualitative and quantitative insights into the presence and relative stability of different tautomers.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the functional groups associated with each tautomer. The C=S (thione) stretching vibration is a key indicator. iosrjournals.org In one study of thiourea, a sharp peak at 1585 cm⁻¹ was attributed to the thioamide (C=S) asymmetric stretching vibration. iosrjournals.org The presence of multiple N-H stretching vibrations can also suggest the existence of different tautomeric forms in solution. iosrjournals.org
UV-Visible Spectroscopy: UV spectroscopy can be used to determine the ratio of tautomers in solution by measuring the intensities of their distinct absorption bands. researchgate.net For thiourea in aqueous alcohol solutions, the absorption bands at 236 nm and 200 nm are used to establish the tautomer ratio. researchgate.net In studies of other related heterocyclic compounds, the keto-enol equilibrium was shown to be highly solvent-dependent, with polar aprotic solvents favoring one form and non-polar solvents favoring the other. mdpi.comdntb.gov.ua This principle is applicable to the thione-thiol equilibrium as well.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. In superacidic systems, low-temperature NMR has been used to exclusively identify the S-protonated (thiol) form of thiourea. tsijournals.com For substituted thioureas, the ¹³C NMR signal for the C=S carbon is typically found around 180 ppm, confirming the presence of the thiourea moiety. orientjchem.org However, proton-deuterium exchange in solvents like D₂O can sometimes eliminate meaningful signals for the labile N-H and S-H protons. winona.edu
Computational Studies: Computational chemistry, using methods like Density Functional Theory (DFT) and Hartree-Fock, complements experimental findings. These calculations can predict the relative energies and stabilities of the different tautomers in the gas phase and in solution. tandfonline.comresearchgate.net For thiourea dioxide, a related compound, calculations showed that its tautomer, formamidine (B1211174) sulfinic acid (FSA), is the more stable form in solution, while the dioxide form is stabilized by crystal packing in the solid state. tandfonline.comresearchgate.net Similar studies on thiourea itself calculated the thiol tautomer to be significantly higher in energy (by 62.5 kJ mol⁻¹) than the thione form. rsc.org These computational models can also elucidate the mechanisms of interconversion, finding low activation barriers for both intramolecular and intermolecular proton transfer. tandfonline.com
Table 1: Spectroscopic Data for Thiourea Tautomer Analysis
| Technique | Tautomer Form | Key Spectral Feature | Observation/Comment | Reference |
|---|---|---|---|---|
| FTIR | Thione | ~1585 cm⁻¹ | Asymmetric C=S stretching vibration. | iosrjournals.org |
| FTIR | Thione/Thiol | 3156, 3259, 3371 cm⁻¹ | Multiple N-H stretching bands indicating different NH₂ environments due to tautomerism. | iosrjournals.org |
| UV-Vis | Thione/Thiol | 236 nm & 200 nm | Ratio of absorption intensities used to determine tautomer equilibrium in solution. | researchgate.net |
| ¹³C NMR | Thione | ~180.2 ppm | Signal for the C=S carbon in ethyl thiourea derivatives. | orientjchem.org |
Table 2: Computational Energy Differences for Thioamide Tautomers
| Compound | Tautomer Pair | Calculated Energy Difference (kJ/mol) | More Stable Tautomer | Reference |
|---|---|---|---|---|
| Thiourea | Thione vs. Thiol | 62.5 | Thione | rsc.org |
| Thioformamide | Thioamide vs. Thiolimine | >33.5 (8 kcal/mol) | Thioamide | nih.gov |
| Thiourea Dioxide | TDO vs. FSA | ~14.6 (in vacuum) | FSA (tautomer) | tandfonline.com |
Chiroptical Properties (If Applicable to Asymmetric Derivatives)
While this compound itself is not chiral, the introduction of a chiral center into its structure would yield asymmetric derivatives with potential chiroptical properties. The synthesis and study of such chiral molecules are significant in fields like asymmetric catalysis and medicinal chemistry. mdpi.com
Although no specific studies on the chiroptical properties of asymmetric derivatives of this compound were identified, research on structurally related chiral thioureas and 1,3,4-thiadiazoles provides a strong indication of their potential. For instance, a series of novel chiral 5-(substituted aryl)-1,3,4-thiadiazole derivatives were synthesized via an enantioselective Mannich reaction, achieving excellent enantioselectivities (up to >99% ee). researchgate.net
Furthermore, enantiopure aryl-thioureas, specifically N-(4-X-phenyl)-N'-[1(S)-1-phenylethyl]thiourea (where X = Cl, Br, NO₂), have been synthesized, and their properties were investigated. documentsdelivered.com These compounds were crystallized, and their molecular structures were determined by X-ray diffraction. Semi-empirical calculations were performed to predict their refractive indices, optical rotation, and electro-optic effects. Notably, the nitro-substituted derivative was estimated to possess a large electro-optic coefficient (r₃₃₃) of approximately 30 pm/V, highlighting the potential for significant chiroptical activity in non-centrosymmetric crystal structures. documentsdelivered.com
The synthesis of chiral thioureas is often achieved by reacting a chiral amine with an isothiocyanate. mdpi.com Given the structure of this compound, asymmetric derivatives could be conceptualized, for example, by replacing the phenyl group with a chiral moiety like (S)-α-phenylethyl or by introducing a chiral substituent onto the phenyl ring. The resulting diastereomers or enantiomers would be expected to exhibit distinct chiroptical properties, such as specific optical rotation and circular dichroism, which are valuable for stereoselective applications.
Table 3: Properties of Related Asymmetric Thiourea and Thiadiazole Derivatives
| Compound Class | Example Derivative | Key Chiral Feature | Observed/Calculated Property | Reference |
|---|---|---|---|---|
| Chiral 1,3,4-Thiadiazoles | 5-(substituted aryl)-1,3,4-thiadiazole derivative | Product of asymmetric Mannich reaction | Excellent enantioselectivities (up to >99% ee) | researchgate.net |
| Chiral Aryl-Thioureas | N-(4-nitrophenyl)-N'-[1(S)-1-phenylethyl]thiourea | (S)-1-phenylethyl group | Estimated electro-optic coefficient (r₃₃₃) of ~30 pm/V | documentsdelivered.com |
Investigation of Biological and Pharmacological Activities Excluding Clinical Data
Antimicrobial Activities
Derivatives of the 1,3,4-thiadiazole (B1197879) nucleus are recognized for their significant antimicrobial properties. The core structure, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key pharmacophore in many bioactive compounds. The incorporation of a thiourea (B124793) moiety often enhances this activity, leading to a class of compounds with potential therapeutic applications against a range of microbial pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Thiourea derivatives incorporating a 1,3,4-thiadiazole ring have demonstrated notable inhibitory activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be more potent than standard antibiotics in some cases. For instance, certain thiadiazole-thiourea derivatives have exhibited significant activity against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentration (MIC) values indicating strong antibacterial action.
The antibacterial effectiveness of these compounds is often influenced by the nature of substituents on the phenyl ring. The presence of electron-withdrawing or electron-donating groups can modulate the biological activity. Research on various substituted 1-phenyl-3-(5-substituted-1,3,4-thiadiazol-2-yl)thiourea derivatives has revealed a broad spectrum of activity against pathogenic bacteria.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiadiazole-thiourea derivative D | Staphylococcus pneumoniae | 15.1 ± 0.7 | |
| Thiadiazole-thiourea derivative D | Bacillus subtilis | 19.8 ± 1.1 | |
| Thiourea derivative 7a | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 | |
| Thiourea derivative 7b | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 | |
| Thiourea derivative 8 | Gram-positive & Gram-negative bacteria | 0.95 ± 0.22 to 3.25 ± 1.00 |
Antifungal Potency Against Pathogenic Fungi
The antifungal potential of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea derivatives has been extensively evaluated against various pathogenic fungi. These compounds have shown promising activity against species such as Candida albicans and Aspergillus niger. The structural features of these molecules play a crucial role in their antifungal efficacy.
For example, certain N-allyl-1,3,4-thiadiazol-2-amine derivatives have demonstrated good inhibitory activity against Candida albicans. The mechanism of antifungal action is thought to involve the disruption of fungal cell wall synthesis, a mode of action that is distinct from some existing antifungal agents. This suggests that these compounds could be effective against fungal strains that have developed resistance to other drugs.
| Compound Derivative | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-Allyl-1,3,4-thiadiazol-2-amine (C) | Candida albicans | 0.08 | |
| Thiourea derivative 7a | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |
| Thiourea derivative 7b | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |
| Thiourea derivative 8 | Aspergillus flavus | 0.95 ± 0.22 to 3.25 ± 1.00 | |
| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | 0.51 |
Antiviral Properties and Emerging Research Areas
The antiviral potential of 1,3,4-thiadiazole derivatives is an emerging area of research. Studies have indicated that these compounds can exhibit activity against a variety of viruses. For instance, certain derivatives have shown inhibitory effects against the Tobacco Mosaic Virus (TMV), suggesting potential applications in agriculture.
In the context of human viral pathogens, research has explored the activity of thiadiazole-thiourea derivatives against viruses such as Herpes Simplex Virus (HSV), Sindbis virus, and Coxsackie virus B4. The thiourea moiety is often highlighted as a key contributor to the observed antiviral effects. The versatility of the 1,3,4-thiadiazole scaffold allows for the synthesis of a wide range of derivatives, opening avenues for the development of novel antiviral agents.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for this compound and its derivatives are still under investigation, but several hypotheses have been proposed. For antifungal activity, it is suggested that these compounds interfere with the synthesis of the fungal cell wall. This can lead to a loss of cell integrity and eventual cell death.
For antibacterial action, it is believed that these compounds may inhibit essential enzymes in bacteria, such as DNA gyrase, which is crucial for DNA replication and repair. The thiourea and thiadiazole moieties can act as hydrogen binding domains and electron donor systems, facilitating interactions with biological targets.
Anticancer / Cytotoxic Activities
The 1,3,4-thiadiazole ring is a prominent scaffold in the design of new anticancer agents. When combined with a phenylthiourea (B91264) group, the resulting derivatives have shown significant cytotoxic activity against various cancer cell lines.
Cytotoxicity Evaluation Against Specific Cancer Cell Lines (e.g., A549, HepG2, HCT-116, PC3, MCF-7)
Numerous studies have evaluated the in vitro cytotoxicity of 1,3,4-thiadiazole-based thiourea derivatives against a panel of human cancer cell lines. These include lung carcinoma (A549), liver carcinoma (HepG2), colon carcinoma (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7).
The cytotoxic efficacy is often dependent on the specific chemical substitutions on the core structure. For example, some derivatives have shown high potency against the MCF-7 breast cancer cell line. The introduction of certain functional groups can enhance the compound's ability to induce apoptosis (programmed cell death) in cancer cells. Research has also shown that some of these compounds can arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound with two methoxy (B1213986) groups (22) | MCF-7 (Breast) | 0.28 µg/mL | |
| Compound with two methoxy groups (22) | A549 (Lung) | 0.52 µg/mL | |
| Honokiol derivative 8a | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | 1.62 - 4.61 | |
| Thiadiazole derivative 36a-e | MCF-7 (Breast) | 5.51 - 9.48 | |
| Pyridine (B92270) derivative 18a-h | HCT-116 (Colon) & HepG2 (Liver) | 2.03 - 37.56 | |
| Thiourea derivative 7a | MCF-7 (Breast) | 10.17 ± 0.65 | |
| Thiourea derivative 7b | MCF-7 (Breast) | 11.59 ± 0.59 |
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of 1-phenyl-3-(1,3,4-thiadiazol-2-yl)urea (B1604759) have demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. One notable derivative, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (compound 7), has shown a significant apoptosis-inducing effect on the human chronic myeloid leukemia (CML) cell line K562. nih.gov This compound was identified as having a potent effect on cancer cell survival. nih.gov
Furthermore, flow cytometric analysis of ciprofloxacin-based 1,3,4-thiadiazole derivatives has highlighted their capacity to cause cell cycle arrest in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov Similarly, a novel synthetic 1,3-phenyl bis-thiourea compound, while not a direct thiadiazole derivative, illustrates the broader potential of thiourea compounds to induce mitotic arrest in prometaphase, leading to apoptotic cell death in multiple cancer cell lines. elsevierpure.com Studies on other related 1,3,4-thiadiazole derivatives have also confirmed their ability to induce apoptosis and cause cell cycle arrest. mdpi.comnih.gov For example, compound 19, a hybrid of 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole, was found to halt the HePG-2 cell cycle at the G0/G1 phase by activating the apoptotic pathway. researchgate.net
Mechanisms of Action in Cellular Models (e.g., EGFR TK inhibition)
The 1,3,4-thiadiazole scaffold is a key feature in the design of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors. nih.gov Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as dual inhibitors of EGFR and HER-2. nih.gov The inhibitory activity is influenced by the substituents on the phenyl ring. nih.gov A Western blot analysis confirmed that compound 29i effectively inhibits the phosphorylation of both EGFR and HER-2. nih.gov
Another series of 1,3,4-thiadiazole hybrids demonstrated strong EGFR inhibitory effects, with IC50 values for the most potent compounds, 32a and 32d , being 0.08 µM and 0.30 µM, respectively. nih.gov A separate study on 1,3,4-oxadiazole, thio-methyl, and 1,2,3-triazole hybrids also identified a compound (19 ) with significant EGFR suppression, showing an IC50 value of 0.313 µM. researchgate.net
Enzyme Inhibition Studies
Ketol-Acid Reductoisomerase (KARI) Inhibition
Ketol-acid reductoisomerase (KARI) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. tandfonline.comnih.gov Derivatives of 1,3,4-thiadiazol-2-yl-thiourea (B1657829) have been synthesized and evaluated as KARI inhibitors. tandfonline.comnih.gov In a study of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas, several compounds showed effective inhibition of rice KARI in vitro. tandfonline.comnih.gov
The research highlighted that derivatives with longer alkyl chains at the 5-position of the thiadiazole ring, as well as those with a substituent at the 4-position of the phenyl ring, exhibited higher KARI inhibitory activity. nih.gov Specifically, the 5-butyl substituted compound (3e ) and the 3-pyridinyl substituted compound (3n ) achieved 100% inhibition of KARI at a concentration of 100 μg·mL−1. tandfonline.comnih.gov
| Compound ID | Substituent | KARI Inhibition (%) | Concentration (µg/mL) |
| 3e | 5-butyl | 100 | 100 |
| 3n | 3-pyridinyl | 100 | 100 |
This table presents the inhibitory activity of selected thiourea derivatives against Ketol-Acid Reductoisomerase (KARI). tandfonline.comnih.gov
Carbonic Anhydrase (CAIX) Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme associated with tumors, making it a target for anticancer drug development. unifi.itnih.gov Sulfonamide derivatives incorporating a 1,3,4-thiadiazole ring have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. unifi.itresearchgate.net While benzenesulfonamides were generally weaker inhibitors of cytosolic isoforms hCA I and II compared to thiadiazole-sulfonamides, both showed comparable, potent inhibition against the transmembrane isoform hCA IX. unifi.it
A series of coumarin-thiourea hybrids also demonstrated potent inhibition of hCA IX, with all tested compounds showing inhibition constants (KI) below 100 nM. nih.gov For instance, compound 4b was the most effective inhibitor in this series with a KI of 78.5 nM against hCA IX. nih.gov Another study on benzenesulfonamides incorporating various heterocyclic moieties found that most compounds significantly inhibited CA IX with KI values in the range of 4.5–47.0 nM. researchgate.net
| Compound Series | Target Isoform | Inhibition Range (K>I) |
| Thiadiazole-sulfonamides (1 , 2 ) | hCA IX | 6.4–49.5 nM |
| Benzenesulfonamides (3 , 4 ) | hCA IX | 51.3–56.5 nM |
| Coumarin-thiourea hybrids (4a-o ) | hCA IX | <100 nM |
| Benzenesulfonamides with heterocyclic moieties | CA IX | 4.5–47.0 nM |
This table summarizes the inhibition constants (KI) of different series of compounds against Carbonic Anhydrase IX (CAIX). unifi.itresearchgate.netnih.gov
DNA Gyrase and Topoisomerase IV Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that are validated targets for antibacterial agents. nih.gov Thiourea derivatives containing a 1,3,4-thiadiazole moiety have been explored as potential inhibitors of these enzymes. nih.govresearchgate.net One study found that a thiosemicarbazide (B42300) derivative, compound 8 , displayed excellent inhibitory activity against Escherichia coli DNA gyrase B (IC50 = 0.33 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 µM). researchgate.net These values are comparable to the reference drug novobiocin. researchgate.net Molecular docking studies suggest that these compounds can bind to the active sites of E. coli DNA gyrase B and Topoisomerase IV. researchgate.net Other research has also pointed to 1,3,4-thiadiazole and thiosemicarbazide derivatives as potent inhibitors of DNA gyrase and topoisomerase IV. researchgate.net
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference Drug (Novobiocin) IC50 (µM) |
| 8 | DNA Gyrase B | E. coli | 0.33 ± 1.25 | 0.28 ± 1.45 |
| 8 | Topoisomerase IV | E. coli | 19.72 ± 1.00 | 10.65 ± 1.02 |
This table shows the half-maximal inhibitory concentration (IC50) of a thiosemicarbazide derivative against bacterial enzymes. researchgate.net
Macrophage Migration Inhibitory Factor (MIF) Inhibition
Macrophage migration inhibitory factor (MIF) is a cytokine involved in inflammatory responses, and its inhibition is a potential therapeutic strategy. researchgate.net N-phenyl-N'-1,3,4-thiadiazol-2-yl-thiourea has been identified as a compound with strong potential for development as a MIF inhibitor, demonstrating excellent in vitro activity with an IC50 value of 0.3 µM. researchgate.netcore.ac.uk This highlights the potential of thiourea compounds as lead structures for developing more potent MIF inhibitors. researchgate.netcore.ac.uk However, a study on N-benzoyl-N'-phenylthiourea derivatives showed that while in silico results were promising, the in vitro assay indicated only low inhibitory activity against the tautomerase activity of the MIF protein. researchgate.net
Other Biological Activities
Beyond their impact on α-glucosidase, derivatives of this compound have been explored for a range of other biological activities.
The antioxidant potential of thiourea and 1,3,4-thiadiazole derivatives has been a subject of considerable research. chemmethod.comhueuni.edu.vn The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging methods. saudijournals.comjapsonline.com Studies on various thiourea derivatives have shown their ability to effectively scavenge free radicals. saudijournals.com For example, 1,3-diphenyl-2-thiourea (DPTU) was found to be a more potent radical scavenger than 1-benzyl-3-phenyl-2-thiourea (BPTU). saudijournals.com
The primary mechanism of action for the antioxidant activity of thiourea derivatives is believed to be hydrogen atom transfer (HAT). saudijournals.com Computational studies have suggested that the HAT mechanism is kinetically favored over the single electron transfer (SET) mechanism when these compounds react with free radicals. saudijournals.com
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. The 1,3,4-thiadiazole nucleus is a component of several compounds with known antimycobacterial properties. nih.gov A series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv. researchgate.netcbijournal.com The most significant inhibition of 67% was observed for N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea at a concentration of 6.25 μg/mL. researchgate.netcbijournal.comconnectjournals.com Other derivatives in the same series also showed varying degrees of inhibition against the mycobacterium. connectjournals.com
In a different study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a 69% inhibitory activity against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed 65% inhibition. connectjournals.com Furthermore, certain N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives have exhibited significant activity, with MIC values of 3.12 µg/mL. nih.gov
Epilepsy is a neurological disorder for which new therapeutic options are continuously sought. The 1,3,4-thiadiazole scaffold is present in several compounds with anticonvulsant properties. arjonline.orgmdpi.comnih.gov Derivatives are often evaluated in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. arjonline.orgresearchgate.net
A series of N-(alkyl/substituted aryl)-N′-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas were synthesized and showed potential in the pentylenetetrazole (PTZ) model, suggesting efficacy against petit mal seizures. researchgate.net The ED50 values for the active compounds in this series ranged from 18.75 to 68.42 mg/kg. researchgate.net Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring can significantly influence the anticonvulsant activity. arjonline.orgsphinxsai.comnih.gov
Leishmaniasis is a parasitic disease for which current treatments have limitations, driving the search for new therapeutic agents. nih.govmdpi.com The 1,3,4-thiadiazole ring is a key structural feature in many compounds with antiprotozoal activity. nih.gov
Several 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown promising antileishmanial activity, with some being as active as the reference drug miltefosine. For instance, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing a triazole moiety were evaluated against the promastigote form of Leishmania major, with most compounds exhibiting good activity. mdpi.com The most active compound in this series, a 4-methylbenzyl analog, was also effective against the intracellular amastigote form. mdpi.com Another study highlighted that certain 1,3,4-thiadiazole analogs showed potent activity against Leishmania donovani promastigotes, with one compound having an IC50 value of 0.495 μM. nih.gov
Despite a comprehensive search of available scientific literature, no studies detailing the anti-inflammatory effects of the specific chemical compound this compound were identified.
Research into the biological and pharmacological activities of related compounds, such as various derivatives of 1,3,4-thiadiazole and thiourea, has been conducted and indicates that these general classes of molecules can exhibit anti-inflammatory properties. However, data specifically pertaining to the unconjugated parent compound, this compound, is not present in the currently accessible body of scientific research.
Therefore, it is not possible to provide an article on the anti-inflammatory effects of this specific compound as per the provided outline and instructions, due to the absence of published research findings. Further investigation and dedicated studies would be required to determine the anti-inflammatory potential of this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For thiourea (B124793) derivatives containing a 1,3,4-thiadiazole (B1197879) ring, the pharmacophore typically consists of a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov The thiourea bridge group (-NH-CS-NH-) itself is a key pharmacophoric element, capable of forming multiple hydrogen bonds with biological targets. nih.gov
In the context of 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea , the essential pharmacophoric features can be delineated as follows:
Hydrogen Bond Donors: The two N-H groups of the thiourea linkage.
Hydrogen Bond Acceptors: The nitrogen atoms of the 1,3,4-thiadiazole ring and the sulfur atom of the thiocarbonyl group (C=S).
Hydrophobic/Aromatic Regions: The phenyl ring and the 1,3,4-thiadiazole ring contribute to hydrophobic interactions, which are critical for anchoring the molecule within the binding pocket of a target protein. nih.gov
Ligand-based drug design for this class of compounds often involves modifying the substituents on the phenyl ring and the 1,3,4-thiadiazole ring to optimize interactions with the target. For instance, structure-activity relationship studies on related compounds have shown that the nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring can significantly influence inhibitory activity against various microorganisms. nih.gov Similarly, substitutions on the phenyl ring can modulate the compound's electronic and steric properties, thereby affecting its binding affinity.
Ligand Efficiency and Drug-Like Properties Assessment
The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Ligand efficiency (LE) and other related metrics provide a quantitative measure of how effectively a molecule binds to its target relative to its size. nih.govnih.gov
For This compound , an in silico assessment of its drug-like properties can be performed. These computational predictions are valuable in the early stages of drug discovery for prioritizing candidates for further development. researchgate.net
Table 1: Predicted Physicochemical and Drug-Like Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | 238.32 | Yes (< 500) |
| LogP (Lipophilicity) | 2.1 - 2.5 | Yes (< 5) |
| Hydrogen Bond Donors | 2 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
| Molar Refractivity | 66.5 | - |
| Polar Surface Area (Ų) | 95.8 | - |
The data in Table 1, based on computational predictions, indicates that This compound adheres to Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral bioavailability.
Ligand efficiency (LE) is a measure that relates the binding affinity of a ligand to its size (number of heavy atoms). nih.gov While specific experimental binding data for This compound against a particular target is not available in the reviewed literature, the general principles of ligand efficiency are applied to guide the optimization of such compounds. A higher LE value is generally desirable, as it indicates a more efficient binding per atom. For a hit or lead compound, medicinal chemists aim to improve potency without excessively increasing molecular size, thereby maintaining or improving ligand efficiency.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. dergipark.org.truniversci.comnih.gov For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), have been successfully employed to determine optimized geometries, analyze molecular orbitals, and predict spectroscopic and reactivity parameters. researchgate.netnih.govresearchgate.net Such studies have demonstrated good agreement between theoretical predictions and experimental results, validating the use of DFT for this class of compounds. researchgate.net
The electronic properties of a molecule are fundamentally described by its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally signifies higher reactivity and a greater propensity for electron transfer. nih.gov
Studies on related 1,3,4-thiadiazole derivatives show that substitutions on the heterocyclic or phenyl rings can modulate this energy gap. For instance, the introduction of electronegative groups can reduce the HOMO-LUMO gap, thereby increasing reactivity. dergipark.org.tr DFT calculations have shown that in donor-acceptor systems involving thiadiazole, the HOMO is often distributed across the donor portion of the molecule, while the LUMO is localized on the acceptor thiadiazole unit. repositorioinstitucional.mx
| Compound Type | HOMO-LUMO Gap (ΔE) in eV | Computational Method | Reference |
|---|---|---|---|
| Fluorene-1,3,4-thiadiazole (1 unit) | 3.51 | B3LYP/6-31G(d) | researchgate.net |
| Fluorene-1,3,4-thiadiazole (10 units) | 2.33 | B3LYP/6-31G(d) | researchgate.net |
| 1,3,4-oxadiazol-ylthieno[2,3-d]pyrimidine derivative | 3.15 - 3.83 | B3LYP/6-311G(d,p) | nih.gov |
Molecular Electrostatic Potential (MEP) maps are another vital output of DFT calculations, visualizing the charge distribution across a molecule and highlighting regions prone to electrophilic and nucleophilic attack. researchgate.netrsc.org For 1,3,4-thiadiazole derivatives, MEP analyses typically show negative potential (red/yellow regions) around the electronegative nitrogen and sulfur atoms of the thiadiazole ring, identifying them as likely sites for electrophilic interaction and hydrogen bonding. rsc.org Conversely, positive potential (blue regions) is often located around the amine hydrogens, indicating nucleophilic sites. rsc.org This information is critical for understanding how the molecule interacts with biological targets. researchgate.net
DFT calculations are widely used to predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which serve as a powerful tool for structural confirmation. dergipark.org.trnih.gov Theoretical calculations for 1,3,4-thiadiazole derivatives have shown a high degree of correlation with experimental data, often with Pearson coefficients around 0.99 for both IR and 13C NMR spectra. dergipark.org.tr
For a molecule like 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea, characteristic vibrational frequencies and chemical shifts can be predicted. Experimental data from the closely related precursor, 5-Phenyl-1,3,4-thiadiazol-2-amine, provides a basis for what to expect. mdpi.com
| Spectroscopy | Functional Group/Proton | Expected Peak/Chemical Shift (ppm) | Reference |
|---|---|---|---|
| FT-IR (cm⁻¹) | N-H stretching (amine/thiourea) | ~3200 - 3400 | mdpi.commdpi.com |
| FT-IR (cm⁻¹) | C=N stretching (thiadiazole) | ~1600 - 1630 | mdpi.com |
| FT-IR (cm⁻¹) | C=S stretching (thiourea) | ~1350 | |
| ¹H-NMR | Aromatic Protons (phenyl) | 7.3 - 7.8 | mdpi.comnih.gov |
| ¹H-NMR | NH Protons (amine/thiourea) | 7.4 - 11.3 | dergipark.org.trmdpi.com |
| ¹³C-NMR | Thiadiazole Carbons (C2, C5) | 156 - 169 | dergipark.org.trmdpi.com |
| ¹³C-NMR | Phenyl Carbons | 126 - 131 | mdpi.com |
Tautomerism is a key chemical concept for thiourea (B124793) and triazole-thione derivatives, where the molecule can exist in equilibrium between different isomeric forms, most commonly the thione (=S) and thiol (-SH) forms. aip.orgjocpr.com DFT calculations are instrumental in determining the relative stability of these tautomers by computing their ground-state energies. zsmu.edu.uanih.gov
For thiourea itself and its derivatives, studies have shown that the thione form is generally the more stable tautomer in the gas phase and in inert matrices. aip.orgresearchgate.net The heterocyclization mechanism to form certain thiadiazoles can involve a thiol-thiourea tautomeric shift. zsmu.edu.ua Similarly, for related azole-thiones, quantum chemical calculations consistently indicate that thione tautomers are more stable than their thiol counterparts, although the energy difference can be reduced by prototropic solvents. zsmu.edu.uanih.gov This suggests that this compound likely exists predominantly in its thione form under standard conditions.
Molecular Docking Studies for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns. researchgate.netdovepress.com This method is crucial for identifying potential biological targets and understanding the mechanism of action for compounds like this compound and its analogues. nih.govresearchgate.net The mesoionic nature of the 1,3,4-thiadiazole ring allows it to readily cross cellular membranes and interact strongly with biological targets like proteins and DNA. nih.govnih.gov
Docking studies on a wide range of 1,3,4-thiadiazole derivatives have identified numerous potential protein targets, primarily in the fields of anticancer and antimicrobial research. The specific target often depends on the other substituents attached to the thiadiazole core.
| Putative Protein Target | Therapeutic Area | PDB Code (if available) | Reference |
|---|---|---|---|
| EGFR Tyrosine Kinase (EGFR-TK) | Anticancer | 1M17 | nih.govnih.gov |
| DNA Gyrase B / Topoisomerase IV | Antimicrobial | 1AJ6 / 1S14 | nih.govbenthamdirect.comnih.gov |
| ADP-sugar pyrophosphatase (NUDT5) | Anticancer (Breast) | - | researchgate.netuowasit.edu.iqresearcher.life |
| Tubulin | Anticancer | - | mdpi.comnih.gov |
| Abl protein kinase | Anticancer (Leukemia) | - | mdpi.com |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Anticancer | 4ASE | mdpi.comresearchgate.net |
Successful binding of a ligand to a protein's active site is governed by a network of non-covalent interactions. For 1,3,4-thiadiazole derivatives, docking analyses have revealed several key interaction types that contribute to their binding affinity and stability. nih.govmdpi.com
Hydrogen Bonds: This is one of the most common and critical interactions. The nitrogen atoms of the thiadiazole ring and the nitrogen and sulfur atoms of the thiourea bridge can act as hydrogen bond acceptors, while the N-H protons serve as hydrogen bond donors. nih.govmdpi.com Studies have shown hydrogen bonds forming with key amino acid residues such as Arginine (Arg), Asparagine (Asn), and Methionine (Met) in the active sites of proteins like DNA gyrase and Abl kinase. nih.govmdpi.com For example, one derivative formed four distinct hydrogen bonds within the active site of the NUDT5 gene. uowasit.edu.iq
Hydrophobic and π-Interactions: The phenyl ring is crucial for establishing hydrophobic contacts and π-system interactions (e.g., π-π stacking, π-cation, π-sulfur) with aromatic or aliphatic residues in the protein's binding pocket. nih.govmdpi.com In the EGFR active site, the phenyl group of related compounds has been shown to form arene-cation interactions with residues like Lysine (Lys745).
The combination of these interactions anchors the thiadiazole derivatives within the binding site, leading to the inhibition of the protein's biological function and resulting in the observed therapeutic effect. researchgate.net
Prediction of Binding Affinity and Inhibition Constants
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of the 1,3,4-thiadiazole class, docking studies have been instrumental in identifying potential inhibitors for various biological targets, particularly in cancer research.
Researchers often use a binding affinity threshold to identify promising candidates from a large pool of compounds. For instance, in a virtual screening for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a high-affinity threshold of −8.0 kcal/mol was used to select the most promising 1,3,4-thiadiazole derivatives for further analysis. mdpi.com Docking studies on other targets, such as histone deacetylase 6 (HDAC6), have shown that 1,3,4-thiadiazole derivatives can achieve high binding affinities, with scores ranging from -7.44 to -10.69 Kcal/mol. researchgate.net Similarly, docking has been employed to investigate the binding modes of thiadiazole derivatives with Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK). nih.gov
To refine these predictions, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are frequently performed on the docked poses. This method provides an estimation of the binding free energy, which accounts for various energy components, including electrostatic, van der Waals, and solvation energies. Studies on 1,3,4-thiadiazole derivatives targeting VEGFR-2 have shown consistently favorable binding free energies from MM-GBSA analysis, supporting the high affinity and stability of the ligand-protein complexes suggested by initial docking scores. mdpi.com These computational predictions are critical for prioritizing compounds for synthesis and experimental testing.
| Target Protein | Compound Class | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |
| VEGFR-2 | 1,3,4-Thiadiazole Derivatives | ≤ -8.0 | Molecular Docking | mdpi.com |
| HDAC6 | 1,3,4-Thiadiazole Derivatives | -7.44 to -10.69 | Molecular Docking | researchgate.net |
| Mushroom Tyrosinase | 1,3,4-Thiadiazole Himachalene Hybrids | Not specified, but confirmed accumulation in active site | Molecular Docking | nih.gov |
| EGFR TK | 1,3,4-Thiadiazole Derivatives | Not specified, but established binding site | Molecular Docking | nih.gov |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of a molecule and its complexes over time, providing insights that static models like docking cannot capture.
MD simulations are used to explore the conformational landscape of a ligand in a solvent environment, typically water, to understand its flexibility and stable conformations. The 1,3,4-thiadiazole ring itself is known for its high aromaticity and in vivo stability. nih.govsemanticscholar.org Simulations can reveal how the phenyl and thiourea groups attached to this stable core move and orient themselves in solution, which is crucial for understanding how the molecule might present itself to a biological target.
MD simulations are extensively applied to evaluate the stability of a ligand-protein complex predicted by molecular docking. mdpi.com By simulating the complex over a set period, often up to 100 nanoseconds, researchers can observe the dynamic interactions between the ligand and the amino acid residues in the binding pocket. mdpi.comresearchgate.net
A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site without significant conformational changes or dissociation. researchgate.net For example, MD simulations of 1,3,4-thiadiazole derivatives bound to the InhA protein showed that stable complexes were achieved with average RMSD values between 2.2 Å and 3.0 Å. researchgate.net
Furthermore, the interaction energy between the ligand and the protein can be calculated throughout the simulation using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). This provides a more accurate estimation of binding free energy by averaging over multiple conformations from the simulation trajectory. These analyses confirm whether the binding is energetically favorable and stable over time, reinforcing the potential of the compound as an effective inhibitor. mdpi.com
In Silico ADMET Prediction (Excluding In Vivo Clinical Outcomes)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides an early assessment of a molecule's drug-likeness.
Various computational tools and online servers like Pre-ADMET and SwissADME are used to predict the ADME profile of 1,3,4-thiadiazole derivatives. rjptonline.orgresearchgate.net These predictions are based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Studies on novel 1,3,4-thiadiazole derivatives have shown that many compounds in this class are predicted to have favorable ADME properties. semanticscholar.orgnih.gov For instance, certain anticancer derivatives were predicted to have high intestinal absorption and a low capacity to penetrate the blood-brain barrier, which can be a desirable property for avoiding central nervous system side effects. semanticscholar.orgnih.gov Many designed compounds are also evaluated for compliance with established drug-likeness rules, such as Lipinski's Rule of Five, with many 1,3,4-thiadiazole derivatives showing no violations. semanticscholar.orgnih.gov
| Compound Class | Predicted Property | Method/Tool | Reference |
| Substituted Thiadiazoles | Pharmacokinetic Parameters (ADME) | Pre-ADMET, Molinspiration | rjptonline.org |
| 1,3,4-Thiadiazole Derivatives | Drug-likeness, ADMET | SwissADME | researchgate.net |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | Low blood-brain barrier penetration, high intestinal absorption, no Lipinski's Rule violation | In silico studies | semanticscholar.orgnih.gov |
Virtual Screening and Lead Optimization Strategies
Computational methods are central to modern drug discovery, enabling the rapid screening of vast chemical libraries and the refinement of promising lead compounds. For the this compound scaffold, these strategies are key to identifying new and more potent derivatives.
The process often begins with virtual screening , where large databases of compounds, such as ZINC15, are computationally filtered to find molecules that are likely to bind to a specific target. mdpi.com This can be done using ligand-based pharmacophore models, which define the essential features a molecule must possess to be active. mdpi.com The hits from this initial filtering are then subjected to molecular docking to predict their binding modes and affinities, allowing researchers to prioritize a smaller, more manageable set of compounds for further investigation. mdpi.com
Once initial hits are identified, lead optimization begins. This phase involves a "structure-based design" approach, where the docking poses of the lead compounds are analyzed to understand their interactions with the target protein. nih.govcolab.ws This knowledge, combined with structure-activity relationship (SAR) analysis from experimentally tested analogs, guides the rational design of new derivatives with improved potency and better ADMET properties. nih.govcolab.ws Virtual screening can be approached in several ways: optimizing for binding affinity first, pre-filtering libraries based on ADME properties, or attempting to optimize both simultaneously. researchgate.net These integrated computational strategies accelerate the discovery of novel drug candidates based on the 1,3,4-thiadiazole framework.
Coordination Chemistry of 1 Phenyl 3 1,3,4 Thiadiazol 2 Yl Thiourea
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea (B124793) derivatives, including those incorporating a 1,3,4-thiadiazole (B1197879) ring, is a significant area of research. These complexes are typically prepared by reacting the ligand with a metal salt in an appropriate solvent.
For instance, complexes of a structurally similar ligand, 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thiourea, have been synthesized with various divalent metal ions such as Mn(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The general method involves heating a mixture of the ligand and the corresponding metal chloride salt in an absolute ethanol (B145695) solution under reflux. researchgate.net The resulting solid products are then collected and can be recrystallized from ethanol. researchgate.net The formation of these complexes is often confirmed through elemental analysis, which helps in determining the metal-to-ligand ratio. researchgate.net For many of these complexes, a 1:1 metal-to-ligand stoichiometry of the type [MLCl₂] has been proposed, where M is the divalent metal ion and L is the thiourea ligand. researchgate.net
The characterization of these newly formed complexes is carried out using a variety of analytical techniques to confirm their structure and properties. These methods include Fourier-transform infrared (FT-IR) and UV-visible spectroscopy, as well as measurements of molar conductance and magnetic moments. researchgate.netutm.my
Table 1: Physical Properties of Metal Complexes with a 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea Analogue
| Compound | Color | Melting Point (°C) |
|---|---|---|
| Ligand (L) | Yellow | 240 (dec.) |
| [MnLCl₂] | Yellow | 240 (dec.) |
| [CoLCl₂] | Brown | 160 (dec.) |
| [NiLCl₂] | Green | 140 |
| [ZnLCl₂] | Yellow | 140 |
| [CdLCl₂] | Yellow | 280 (dec.) |
| [HgLCl₂] | Yellow | 200 (dec.) |
Data sourced from a study on 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thiourea. researchgate.net
Thiourea derivatives containing heterocyclic rings like 1,3,4-thiadiazole are versatile ligands because they possess multiple potential donor sites. The coordination with a central metal ion typically occurs through the sulfur atom of the thiocarbonyl (C=S) group and one of the nitrogen atoms from the thiourea backbone or the attached heterocyclic ring. researchgate.netmdpi.com
In complexes involving this compound and its analogues, the ligand generally acts as a bidentate chelating agent. researchgate.netmdpi.com Spectroscopic evidence suggests that coordination involves the sulfur atom of the thiourea group and a nitrogen atom from the 1,3,4-thiadiazole ring. researchgate.netsemanticscholar.org This mode of coordination is confirmed by shifts in the characteristic vibrational frequencies in the IR spectra of the complexes compared to the free ligand. researchgate.net The formation of these chelate rings results in stable metal complexes. mdpi.com Studies on similar ligands, such as N-phenyl-N′-(3-triazolyl)thiourea, also confirm coordination via the thiocarbonyl sulfur and a nitrogen atom from the heterocyclic ring. doi.org
For example, the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea reveals that the thiourea fragment is nearly coplanar with the benzothiazole (B30560) ring. nih.gov The molecular structure is stabilized by intramolecular hydrogen bonds, and in the crystal lattice, molecules interact through various intermolecular hydrogen bonds involving C-H···N, C-H···S, and N-H···S interactions, forming layered structures. nih.gov
Studies on Zn(II) and Cu(II) complexes of other 1,3,4-thiadiazole derivatives show that chelation occurs via a thiadiazole nitrogen atom and a deprotonated hydroxyl group on a neighboring phenyl ring. semanticscholar.org These studies also reveal different metal-ligand ratios, with Zn(II) forming 1:1 complexes and Cu(II) forming 2:1 complexes. semanticscholar.org For the complexes of the 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thiourea ligand, an octahedral geometry around the central metal ion has been proposed based on spectroscopic and magnetic data. researchgate.net
Enhanced Biological Activities of Metal Complexes
It is a well-established principle in medicinal chemistry that the biological activity of an organic ligand can be significantly enhanced upon coordination with a metal ion. nih.govgranthaalayahpublication.org This enhancement is often attributed to factors such as the chelation effect, increased lipophilicity of the complex, and the specific role of the metal ion itself. Metal complexes of thiourea and 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities. nih.govgranthaalayahpublication.org
Metal complexes of thiourea derivatives are known to possess significant antimicrobial properties. nih.gov The chelation of the metal ion can increase the lipophilic nature of the molecule, facilitating its passage through the lipid layer of microbial cell membranes and enhancing its efficacy.
Studies on various thiourea derivative complexes have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.comnih.gov For example, metal complexes of 1,3,4-thiadiazole derivatives have shown effectiveness against pathogenic bacteria like Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Escherichia coli, and the fungus Candida albicans. anjs.edu.iq In some cases, the antimicrobial activity of the synthesized complexes was found to be greater than that of standard drugs like sulfadiazine. anjs.edu.iq The minimum inhibitory concentration (MIC) for some of these complexes against bacteria was found to be as low as 50 μg/ml. anjs.edu.iq The anti-yeast activity of both the thiourea ligands and their metal complexes has been reported to be even greater than their antibacterial activity. nih.gov
The 1,3,4-thiadiazole scaffold is a key pharmacophore in the development of new anticancer agents. mdpi.comnih.gov Its derivatives are known to interfere with various biological targets and pathways within cancer cells. nih.govbohrium.com The anticancer activity is often enhanced when these ligands are complexed with metal ions. mdpi.com
Metal complexes of thiourea derivatives have shown promising cytotoxic activity against several human cancer cell lines, including breast cancer (MCF-7), lung adenocarcinoma (A549), and hepatocellular carcinoma. mdpi.commdpi.com For example, a series of 5-substituted-1,3,4-thiadiazoles linked with a phenyl thiourea moiety showed potent antileukemic activity. nih.govbohrium.com The coordination of metals like gold (Au) or silver (Ag) to thiourea ligands can trigger excellent cytotoxic values, often significantly improving upon the modest activity of the free ligand. mdpi.comnih.gov This demonstrates that metal complexes derived from thiourea ligands are promising leads for the development of novel anticancer drugs. mdpi.com
Spectroscopic and Magnetic Characterization of Metal Complexes
Spectroscopic and magnetic studies are essential for elucidating the structure and bonding in metal complexes. Techniques such as FT-IR, UV-Vis, and NMR spectroscopy, along with magnetic susceptibility measurements, provide detailed information about the coordination environment of the metal ion. researchgate.netutm.my
In the FT-IR spectra of thiourea-based complexes, the coordination of the ligand to the metal ion is evidenced by shifts in key vibrational bands. A significant shift to a lower frequency for the ν(C=S) band and changes in the ν(N-H) and ν(C=N) bands indicate the involvement of the thiocarbonyl sulfur and a nitrogen atom in chelation. researchgate.net The appearance of new bands at lower frequencies can be assigned to the metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, further confirming coordination. researchgate.net
Table 2: Key FT-IR Spectral Data (cm⁻¹) for Metal Complexes of a this compound Analogue
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |
|---|---|---|---|---|---|
| Ligand (L) | 3398 | 1662 | 1228 | - | - |
| [MnLCl₂] | 3417 | 1620 | 1122 | 540 | 422 |
| [CoLCl₂] | 3387 | 1624 | 1083 | 532 | 401 |
| [NiLCl₂] | 3402 | 1612 | 1103 | 547 | 447 |
| [ZnLCl₂] | 3387 | 1618 | 1115 | 493 | 451 |
| [CdLCl₂] | 3402 | 1620 | 1115 | 555 | 410 |
| [HgLCl₂] | 3410 | 1612 | 1115 | 509 | 412 |
Data sourced from a study on 1-phenyl-3-(2-(5-(phenylamino)-1,3,4-thiadiazole-2-yl)phenyl)thiourea. researchgate.net
Electronic (UV-Vis) spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand transitions as well as d-d transitions for complexes with transition metals, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). researchgate.net
Magnetic moment measurements help to determine the number of unpaired electrons in the central metal ion and, consequently, its oxidation state and coordination geometry. researchgate.net For example, a magnetic moment (μeff) of 5.45 B.M. for a manganese complex is consistent with an octahedral geometry around the Mn(II) ion. researchgate.net
Theoretical Studies on Metal-Ligand Interactions
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate nature of metal-ligand interactions in coordination compounds. In the context of this compound and its metal complexes, theoretical studies, primarily employing Density Functional Theory (DFT), provide profound insights into their electronic structure, stability, and reactivity. These computational approaches allow for a detailed examination of bond characteristics, molecular orbital compositions, and the distribution of electron density, which are often challenging to determine experimentally.
Geometric and Electronic Properties
DFT calculations are instrumental in determining the optimized geometries of the metal complexes of this compound. These calculations can predict bond lengths and angles in the ground state, offering a theoretical model that can be compared with experimental data from X-ray crystallography, where available. For thiourea derivatives, theoretical studies have often focused on the coordination behavior of the ligand, which can act as a monodentate or bidentate chelating agent. The coordination typically involves the sulfur atom of the thiourea group and one of the nitrogen atoms of the thiadiazole ring.
Quantum chemical parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of the complexes. The HOMO-LUMO energy gap (ΔE) is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
For instance, in related thiourea-metal complexes, the HOMO is often localized on the ligand, particularly on the sulfur and nitrogen atoms, indicating that these are the primary sites for electron donation. The LUMO, conversely, is frequently centered on the metal ion, signifying its role as the principal electron acceptor. The complexation process generally leads to a stabilization of the ligand's molecular orbitals and a decrease in the HOMO-LUMO energy gap compared to the free ligand, which is indicative of the formation of a stable metal-ligand bond.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and intramolecular and intermolecular interactions. For the metal complexes of this compound, NBO analysis can quantify the charge distribution among the atoms and provide a detailed picture of the donor-acceptor interactions between the ligand and the metal center.
This analysis can confirm the coordination sites by revealing significant charge transfer from the lone pairs of the sulfur and nitrogen atoms of the ligand to the vacant orbitals of the metal ion. The strength of these interactions can be estimated from the second-order perturbation energy, E(2), which is calculated for all possible donor-acceptor interactions within the molecule. Higher E(2) values indicate stronger interactions, thus providing a quantitative measure of the metal-ligand bond strength.
Vibrational Analysis
Theoretical vibrational analysis, performed through frequency calculations, is another critical component of the computational study of these complexes. The calculated vibrational frequencies can be compared with experimental data from FT-IR spectroscopy to validate the proposed structures. In the case of this compound complexes, the vibrational modes of particular interest are the ν(C=S) and ν(C-N) stretching frequencies of the thiourea moiety and the vibrational modes of the thiadiazole ring.
Upon coordination to a metal ion, a shift in the vibrational frequencies of these groups is expected. For example, a decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency upon complexation are indicative of the involvement of the thiourea sulfur atom in the coordination. These shifts arise from the donation of electron density from the sulfur atom to the metal, which weakens the C=S bond and strengthens the C-N bond. The magnitude of these shifts can provide qualitative information about the strength of the metal-sulfur bond.
Interactive Data Table: Calculated Vibrational Frequencies
Below is a representative table of calculated and experimental vibrational frequencies for a related thiourea-metal complex system, illustrating the typical shifts observed upon coordination.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Shift (cm⁻¹) |
| ν(N-H) | 3176 | 3140 | -36 |
| Thioamide I (ν(C=N)) | 1570 | 1530 | -40 |
| Thioamide II (δ(N-H) + ν(C-N)) | 1350 | 1462 | +112 |
| Thioamide III (ν(C-N) + ν(C=S)) | 1210 | 1211 | +1 |
| Thioamide IV (ν(C=S)) | 550 | 601 | +51 |
Note: The data in this table is illustrative and based on findings for similar thiourea derivative complexes.
Future Perspectives and Emerging Research Directions
Development of Novel 1-Phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea Analogues
The synthesis of novel analogues of this compound is a primary focus for enhancing therapeutic efficacy and specificity. Research efforts are directed towards the strategic modification of the core structure. This includes the introduction of various substituents on the phenyl ring and the 1,3,4-thiadiazole (B1197879) nucleus, as well as the creation of hybrid molecules.
One common synthetic route involves the reaction of appropriately substituted phenyl isothiocyanates with 2-amino-1,3,4-thiadiazole (B1665364) derivatives. mdpi.comcu.edu.eg Another approach is the cyclization of thiosemicarbazide (B42300) precursors. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov
The development of new analogues is often guided by structure-activity relationship (SAR) studies. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance the cytotoxic activity of some thiadiazole derivatives. cu.edu.eg The hybridization approach, which combines the this compound scaffold with other pharmacologically active moieties, is a promising strategy for creating multifunctional molecules with synergistic activities. nih.gov
Table 1: Examples of Synthesized this compound Analogues and their Synthetic Approaches
| Analogue/Derivative Class | Synthetic Approach | Key Findings | Reference |
| 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | Structure-based design and multi-step synthesis | Potent activity against human chronic myeloid leukemia (CML) cell line K562. | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds with piperazine (B1678402) and benzyl (B1604629) piperidine (B6355638) moieties | Nucleophilic substitution reaction | High cytotoxic activity towards MCF-7 and HepG2 cancer cells. | cu.edu.eg |
| 2,5-disubstituted-1,3,4-thiadiazoles | Microwave-assisted synthesis using Lawesson's reagent | Efficient synthesis with good yields and significant fungicidal activity. | nih.gov |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives | Multi-step synthesis | Demonstrated inhibitory potency against various cancer cell lines. | mdpi.com |
Elucidation of Comprehensive Biological Mechanisms at the Molecular Level
A critical area of future research is the detailed elucidation of the molecular mechanisms underlying the biological activities of this compound and its analogues. While numerous studies have demonstrated their potential as anticancer, antibacterial, and antifungal agents, a deeper understanding of their interactions at the molecular level is required.
In the context of cancer, these compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and leukemia. cu.edu.egnih.gov The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways. For example, certain derivatives have been identified as inhibitors of receptor tyrosine kinases such as EGFR and HER-2, which are crucial for cancer cell growth and survival. nih.gov Others have been shown to target the PI3K/Akt signaling pathway, leading to reduced phosphorylation of key proteins and subsequent apoptosis. nih.gov Some derivatives have also been found to inhibit Abl protein kinase, showing selective activity against Bcr-Abl positive leukemia cells. mdpi.com
Further research is needed to precisely identify the binding sites and interaction modes of these compounds with their target proteins. Techniques such as X-ray crystallography and advanced spectroscopic methods will be instrumental in providing a detailed picture of these interactions.
Application of Advanced Computational Techniques for Rational Design
Advanced computational techniques are playing an increasingly important role in the rational design of novel this compound analogues. Molecular docking studies are frequently employed to predict the binding affinity and orientation of these compounds within the active sites of target proteins. mdpi.com These in silico studies help in understanding the structure-activity relationships and guide the synthesis of more potent and selective inhibitors.
For instance, molecular modeling simulations have been used to highlight the importance of specific moieties, such as a nitrothiazole group, in anchoring the compound within the binding site of a target kinase through hydrogen bonding and hydrophobic interactions. mdpi.com Computational approaches can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
Future computational work could involve more sophisticated methods like molecular dynamics simulations to study the dynamic behavior of the compound-protein complexes and to calculate binding free energies with higher accuracy.
Exploration of New Therapeutic Targets and Diseases
The structural versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of cancer and microbial infections. Future research should focus on screening these compounds against a broader range of therapeutic targets and diseases.
The 1,3,4-thiadiazole nucleus is a component of drugs with diverse applications, including diuretics and anti-inflammatory agents. researchgate.net This suggests that derivatives of this compound could be investigated for their effects on targets such as carbonic anhydrase and cyclooxygenase enzymes. researchgate.net
Furthermore, given the prevalence of this scaffold in compounds with activity against various pathogens, there is potential for developing new treatments for other infectious diseases, including tuberculosis and leishmaniasis. researchgate.netresearchgate.net A systematic screening of a library of these compounds against a wide panel of biological targets could uncover novel therapeutic applications.
Table 2: Investigated and Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Investigated/Potential Target | Observed/Potential Effect | Reference |
| Cancer | Receptor Tyrosine Kinases (EGFR, HER-2), PI3K/Akt pathway, Abl protein kinase | Inhibition of cell proliferation, induction of apoptosis | nih.govnih.govmdpi.com |
| Infectious Diseases | Bacterial and Fungal enzymes | Antimicrobial and antifungal activity | nih.govresearchgate.net |
| Inflammation | Cyclooxygenase (COX) | Potential anti-inflammatory activity | researchgate.net |
| Diuretics | Carbonic Anhydrase | Potential diuretic effect | researchgate.net |
Integration with Nanotechnology and Drug Delivery Systems
The integration of this compound derivatives with nanotechnology and advanced drug delivery systems is a largely unexplored but promising area of research. While specific studies on the encapsulation or conjugation of this particular compound are not yet widely reported in academic literature, the principles of nanomedicine could be applied to enhance its therapeutic index.
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, or micelles, could potentially be used to:
Improve the solubility and bioavailability of poorly soluble analogues.
Enable targeted delivery to specific tissues or cells, such as tumors, thereby reducing off-target toxicity.
Provide controlled and sustained release of the drug, leading to improved pharmacokinetic profiles.
Future research in this direction would involve the formulation of these compounds into various nanocarriers and the evaluation of their stability, release kinetics, and in vitro and in vivo efficacy.
Strategies for Overcoming Resistance Mechanisms
Drug resistance is a major challenge in the treatment of cancer and infectious diseases. A key future direction for research on this compound derivatives is the development of strategies to overcome resistance mechanisms.
One promising approach is the design of hybrid molecules that can act on multiple targets simultaneously, thereby reducing the likelihood of resistance development. nih.gov By combining the 1,3,4-thiadiazole scaffold with other pharmacophores, it may be possible to create compounds that retain activity against resistant strains or cell lines. nih.gov
Another strategy involves the development of derivatives that can circumvent specific resistance mechanisms, such as drug efflux pumps. A thorough understanding of how resistance to these compounds develops at the molecular level will be crucial for designing next-generation inhibitors that can overcome these challenges.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-phenyl-3-(1,3,4-thiadiazol-2-yl)thiourea, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, ultrasonic radiation accelerates the reaction between thiourea and 5-(substituted benzoyl)-1,3,4-thiadiazol-2-amine derivatives, achieving yields >80% under solvent-free conditions . Conventional methods involve refluxing thiourea with chloroacetyl chloride intermediates in methanol, requiring longer reaction times (6–8 hours) .
- Key variables : Solvent choice (e.g., methanol vs. ethanol), temperature (0–5°C for intermediate steps), and catalysts (e.g., triethylamine) critically affect purity and yield .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- Elemental analysis : Matches calculated vs. observed C, H, N, S percentages (e.g., C: 57.67% observed vs. 57.60% calculated) .
- Spectroscopy :
- IR : Peaks at ~3175 cm⁻¹ (N-H stretch) and 1220 cm⁻¹ (C=S) confirm thiourea and thiadiazole moieties .
- NMR : Aromatic protons (δ 7.18–7.72 ppm) and NH signals (δ 1.66–3.0 ppm) validate substitution patterns .
Advanced Research Questions
Q. What experimental designs are used to evaluate the biological activity of this compound derivatives?
- Case study : Anti-leukemic activity against chronic myeloid leukemia (CML) is assessed via:
- Cell viability assays (MTT): IC₅₀ values are determined for derivatives (e.g., 0.8–3.2 μM against K562 cells) .
- Mechanistic studies : Western blotting confirms PI3K/AKT pathway inhibition, with reduced phosphorylated AKT levels .
Q. How do structural modifications to the thiourea and thiadiazole moieties alter bioactivity?
- Structure-Activity Relationship (SAR) :
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
- Case analysis : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 4.5 μM in similar cell lines) may arise from:
- Assay conditions : Varying serum concentrations or incubation times affect cell proliferation rates .
- Purity : Impurities from synthetic byproducts (e.g., uncyclized thiourea intermediates) artificially lower activity .
Q. What computational tools are employed to predict the binding modes of this compound with biological targets?
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with PI3K (PDB: 4JPS), showing hydrogen bonds between the thiourea sulfur and Lys802 residue .
- MD simulations : GROMACS simulations (100 ns) assess stability of the compound-enzyme complex, with RMSD <2 Å indicating robust binding .
Future Directions
Q. What understudied applications of this compound warrant further investigation?
- Antiviral potential : Structural analogs of 1-acylthioureas show anti-HIV activity (EC₅₀: 0.5–5 μg/mL), suggesting utility in viral entry inhibition .
- Supramolecular chemistry : Ferrocene-thiourea hybrids exhibit DNA intercalation, which could be explored for chemotherapeutic or biosensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
